Kinase Inhibition Profile: TBK1 Activity in Cellular Assay
2-[(pyrimidin-2-yl)amino]benzonitrile exhibits measurable inhibition of TANK-binding kinase 1 (TBK1) in a cell-based assay. While this is a class-level activity for 2-aminopyrimidines, it differentiates the compound from non-pyrimidine scaffolds. The specific IC50 value provides a benchmark for selecting this scaffold over others for TBK1-related research [1].
| Evidence Dimension | Inhibition of TBK1-mediated RANTES release in LPS-stimulated mouse RAW264.7 cells |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | In-class baseline for 2-aminopyrimidine scaffold TBK1 inhibition. Other scaffolds (e.g., pyrazolopyrimidines) may have different activity profiles [1]. |
| Quantified Difference | Not applicable (class-level comparison). |
| Conditions | Mouse RAW264.7 cells stimulated with LPS; compound incubated for 30 minutes prior to LPS challenge; measured after 6 hours [1]. |
Why This Matters
This data provides a quantitative starting point for scientists selecting a core scaffold for TBK1 inhibitor development, allowing comparison with other potential starting points.
- [1] BindingDB. BDBM50401915 (CHEMBL2207212). Affinity Data for TBK1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401915 View Source
